molecular formula C16H14O2 B14867076 Methyl-2-ethylene-6-phenyl-benzoate

Methyl-2-ethylene-6-phenyl-benzoate

Cat. No.: B14867076
M. Wt: 238.28 g/mol
InChI Key: XPSUULFPKAXBCT-UHFFFAOYSA-N
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Description

Methyl-2-ethylene-6-phenyl-benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring . This compound, in particular, has unique structural features that make it interesting for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-2-ethylene-6-phenyl-benzoate can be synthesized through esterification reactions. One common method involves the reaction of benzoic acid with methanol in the presence of a strong acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can further enhance the production process .

Mechanism of Action

The mechanism of action of Methyl-2-ethylene-6-phenyl-benzoate involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects . The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-2-ethylene-6-phenyl-benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 2-ethenyl-6-phenylbenzoate

InChI

InChI=1S/C16H14O2/c1-3-12-10-7-11-14(15(12)16(17)18-2)13-8-5-4-6-9-13/h3-11H,1H2,2H3

InChI Key

XPSUULFPKAXBCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1C2=CC=CC=C2)C=C

Origin of Product

United States

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